molecular formula C20H23BClN7O6 B12374446 Pad4-IN-2

Pad4-IN-2

Cat. No.: B12374446
M. Wt: 503.7 g/mol
InChI Key: LVPRLUILJALGIP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pad4-IN-2 is a selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through citrullination. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pad4-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures to meet regulatory standards. The use of automated synthesis and high-throughput screening can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Pad4-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pad4-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PAD4 in protein citrullination and its impact on cellular processes.

    Biology: Investigated for its effects on gene regulation, protein modification, and immune cell function.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, autoimmune diseases, and inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and drug screening platforms.

Mechanism of Action

Pad4-IN-2 exerts its effects by selectively inhibiting the activity of PAD4. This inhibition prevents the citrullination of target proteins, thereby modulating various cellular pathways involved in gene regulation, immune response, and tumor progression. The molecular targets of this compound include key proteins involved in these pathways, such as histones and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pad4-IN-2

This compound stands out due to its high selectivity for PAD4 over other PAD isoforms, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its unique chemical structure also contributes to its favorable pharmacokinetic profile and therapeutic potential .

Properties

Molecular Formula

C20H23BClN7O6

Molecular Weight

503.7 g/mol

IUPAC Name

[3-[[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C20H23BClN7O6/c22-10-17(23)24-8-2-5-15(20(30)25-11-12-3-1-4-13(9-12)21(31)32)26-14-6-7-16(29(33)34)19-18(14)27-35-28-19/h1,3-4,6-7,9,15,26,31-32H,2,5,8,10-11H2,(H2,23,24)(H,25,30)/t15-/m0/s1

InChI Key

LVPRLUILJALGIP-HNNXBMFYSA-N

Isomeric SMILES

B(C1=CC(=CC=C1)CNC(=O)[C@H](CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C(CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O

Origin of Product

United States

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